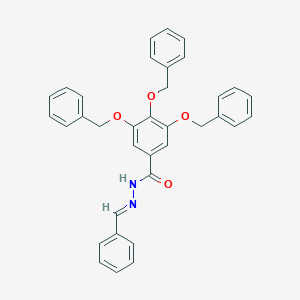![molecular formula C15H14Cl2F3NO B390553 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B390553.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique cyclopropane ring structure, which contributes to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of the Dichloroethenyl Group: The dichloroethenyl group is introduced via a halogenation reaction, where the cyclopropane ring is treated with a halogenating agent such as chlorine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a nucleophilic substitution reaction, where the halogenated cyclopropane is reacted with a trifluoromethylphenyl nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer halogen atoms.
Substitution Products: Substituted derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient in certain medications.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, leading to its observed effects.
Pathways Involved: The compound may modulate signaling pathways, affecting cellular functions such as growth, metabolism, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: A widely used insecticide with a similar cyclopropane structure.
Cypermethrin: Another insecticide with structural similarities and similar applications.
Deltamethrin: A potent insecticide with a similar mode of action.
Uniqueness
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylphenyl group, in particular, enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H14Cl2F3NO |
|---|---|
Molekulargewicht |
352.2g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H14Cl2F3NO/c1-14(2)10(7-11(16)17)12(14)13(22)21-9-5-3-4-8(6-9)15(18,19)20/h3-7,10,12H,1-2H3,(H,21,22) |
InChI-Schlüssel |
NMLDMJRWJYCYGL-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-tris(benzyloxy)-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B390474.png)
![5-bromo-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B390475.png)

![N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine](/img/structure/B390477.png)

![2-Methyl-4,6-bis[4-(octyloxy)phenyl]pyridine](/img/structure/B390479.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-(4-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}benzyl)aniline](/img/structure/B390482.png)

![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)


